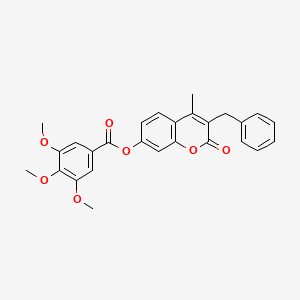

![molecular formula C11H8N2O3S2 B4558495 2-(3-pyridinylmethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4558495.png)

2-(3-pyridinylmethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrrole 1,1-dioxide derivatives, which share a similar structural motif to 2-(3-Pyridinylmethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide, involves practical methodologies based on [3 + 2] cycloaddition reactions. These syntheses have been developed to provide access to a variety of derivatives, demonstrating the versatility of the synthetic approaches to this class of compounds (Yarmolchuk et al., 2011).

Molecular Structure Analysis

The molecular structure and conformational properties of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, which are structurally related to 2-(3-Pyridinylmethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide, have been explored using X-ray diffraction studies. These studies highlight the three-dimensional shape of these molecules, which is crucial for understanding their chemical reactivity and interactions (Yarmolchuk et al., 2011).

Chemical Reactions and Properties

Isothiazol-3(2H)-one 1,1-dioxides, which share a core structure with 2-(3-Pyridinylmethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide, have been synthesized with various substituents. These compounds exhibit interesting chemical reactions and properties, including their ability to inhibit certain enzymes, demonstrating the functional versatility of this chemical framework (Eilfeld et al., 2008).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrrole 1,1-dioxide derivatives, related to 2-(3-Pyridinylmethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide, such as their solid-state fluorescence, have been studied. These investigations provide insights into the photophysical behavior of these compounds, which is relevant for their potential applications in materials science and molecular electronics (Yokota et al., 2012).

Chemical Properties Analysis

The chemical properties of thienoimidazole derivatives, which are structurally related to 2-(3-Pyridinylmethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide, have been explored in the context of their potential as gastric H+/K(+)-ATPase inhibitors. This research demonstrates the potential of thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide derivatives in modulating biological targets, highlighting the broad utility of these compounds in medicinal chemistry (Weidmann et al., 1992).

Wissenschaftliche Forschungsanwendungen

Scaffold for Compound Libraries

"Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives" have been proposed as low molecular weight polar scaffolds for constructing compound libraries in drug discovery. Practical syntheses of these derivatives were developed to facilitate the search for new drugs, demonstrating the potential of the scaffold to generate libraries of 3D-shaped molecules for various therapeutic targets (Yarmolchuk et al., 2011).

Organic Photovoltaic Applications

In the field of material science, low bandgap copolymers incorporating derivatives similar to "2-(3-pyridinylmethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide" have been synthesized for organic photovoltaic applications. These copolymers demonstrate the influence of substituting carbonyl groups with sulfonyl groups on the local dipole moment change between ground and excited states, affecting the power-conversion efficiency of bulk heterojunction solar cells (Xu et al., 2014).

Catalytic Activities

A study on "Tb(III) and two bridging ligands" including a derivative similar to the compound of interest, found a catalytically active open-framework pillared layer-type coordination polymer. This material catalyzes aerobic oxidation of organic substrates under ambient conditions, showcasing the utility of these compounds in developing new catalytic systems for chemical transformations (Han & Hill, 2007).

Biological Activities

Eigenschaften

IUPAC Name |

1,1-dioxo-2-(pyridin-3-ylmethyl)thieno[2,3-d][1,2]thiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S2/c14-11-10-9(3-5-17-10)18(15,16)13(11)7-8-2-1-4-12-6-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFAKANOUVEVLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C3=C(S2(=O)=O)C=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4558415.png)

![1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4558421.png)

![ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4558425.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4558441.png)

![1-acetyl-5-({2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B4558457.png)

![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4558466.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4558467.png)

![8-(2,6-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4558469.png)

![1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B4558476.png)

![ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4558484.png)

![ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4558502.png)

![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide](/img/structure/B4558520.png)